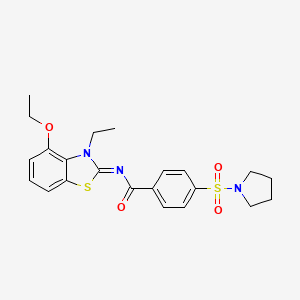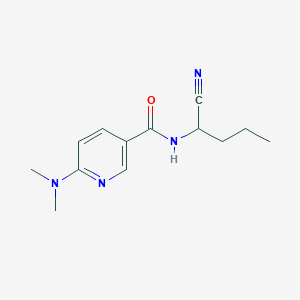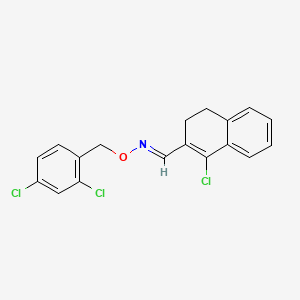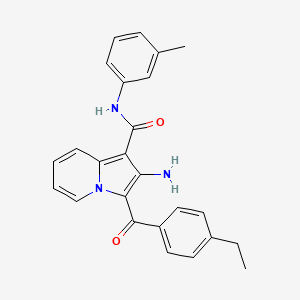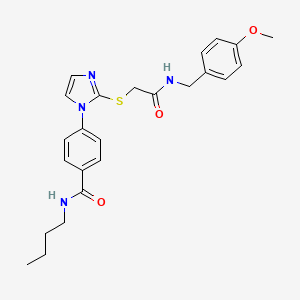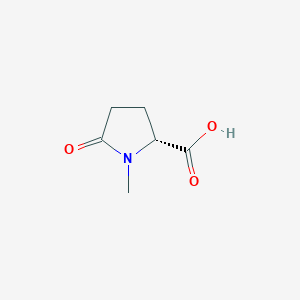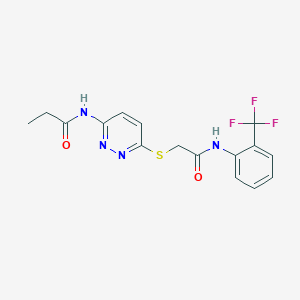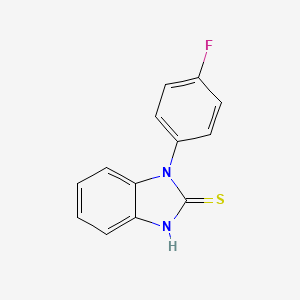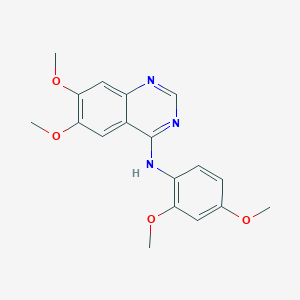
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been synthesized as a derivative of dithiolopyrrolone and has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, it does not display the same level of effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Inhibition of Bacterial RNA Polymerase
The compound has been found to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This makes it a potential candidate for developing potent bacterial RNAP inhibitors .
Potential Therapeutic Applications
Also known as DPI-3290, this compound has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes.
Inhibition of Protein Kinases
The mechanism of action of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.
Inhibition of Phosphodiesterases
In addition to protein kinases, this compound has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, it can modulate cellular processes and reduce disease progression.
Effects on Cancer Cells
In cancer cells, N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. This suggests potential applications in cancer therapy.
Effects on Immune Cells
In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This could have implications for the treatment of inflammatory diseases.
Effects on Neurons
In neurons, N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to enhance synaptic plasticity and reduce neuroinflammation. This suggests potential applications in the treatment of neurological disorders.
Mecanismo De Acción
If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMFEZNWAPYEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)
![(3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2667607.png)
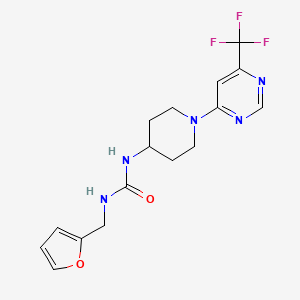
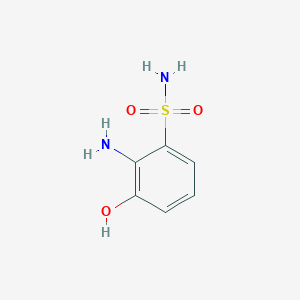
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667610.png)

